7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
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Overview
Description
7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromobenzophenone with methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired azepine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepine ring to its fully saturated form.
Substitution: Halogen substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, fully saturated azepines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: Similar in structure but lacks the methyl group at the 9-position.
7-Bromo-1,3,4,5-tetrahydro-benzo[B]azepin-2-one: Differently substituted azepine with distinct chemical properties
Uniqueness
7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and biological activity. The specific substitution pattern can lead to different interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H12BrNO |
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Molecular Weight |
254.12 g/mol |
IUPAC Name |
7-bromo-9-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H12BrNO/c1-7-5-8(12)6-9-10(14)3-2-4-13-11(7)9/h5-6,13H,2-4H2,1H3 |
InChI Key |
FKPNFOIJUIFRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NCCCC2=O)Br |
Origin of Product |
United States |
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